Tris(2,4-dichlorophenyl) phosphate

Description

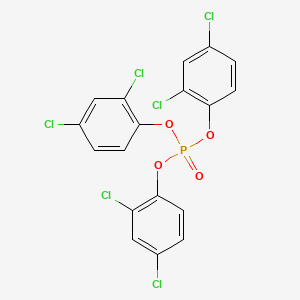

Tris(2,4-dichlorophenyl) phosphate is an organophosphate ester characterized by three 2,4-dichlorophenyl groups attached to a central phosphate group. Chlorinated organophosphates, such as this compound, are typically resistant to hydrolysis and microbial degradation due to their aromatic and halogenated substituents, leading to environmental persistence and bioaccumulation risks .

Properties

CAS No. |

3820-68-6 |

|---|---|

Molecular Formula |

C18H9Cl6O4P |

Molecular Weight |

532.9 g/mol |

IUPAC Name |

tris(2,4-dichlorophenyl) phosphate |

InChI |

InChI=1S/C18H9Cl6O4P/c19-10-1-4-16(13(22)7-10)26-29(25,27-17-5-2-11(20)8-14(17)23)28-18-6-3-12(21)9-15(18)24/h1-9H |

InChI Key |

FSDYDBAXNANUQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OP(=O)(OC2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometric Considerations

The foundational method for TDCPP production entails reacting 2,4-dichlorophenol with phosphorus oxychloride (POCl₃) under controlled conditions. The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks phosphorus, displacing chloride ions and forming intermediate chlorophosphate esters. Complete tri-substitution requires a 3:1 molar ratio of phenol to POCl₃, though excess phenol (up to 1.1-fold) is often employed to drive the reaction to completion.

Key parameters include:

- Temperature Gradients : Initial stages are conducted at 55–70°C to prevent runaway exothermic reactions, followed by elevated temperatures (>140°C) to eliminate residual HCl.

- Catalytic Systems : Tertiary amines (e.g., triethylamine) or acidic ionic liquids facilitate HCl scavenging, improving yields from 75% to >90%.

Case Study: Multi-Stage Reactor Design

Patent US5235086A delineates a four-stage continuous process for analogous triaryl phosphites, adaptable to TDCPP synthesis:

- Premixing : Combine 2,4-dichlorophenol with 40–100% catalyst (e.g., MgCl₂ or acidic ionic liquids).

- Primary Reaction : Introduce POCl₃ at 55–70°C for 15–40 minutes under atmospheric pressure.

- Secondary Reaction : Heat to >140°C for 45–75 minutes to ensure complete substitution.

- Final Purification : Distill under reduced pressure (6–20 hPa) at 186–195°C to isolate TDCPP.

This protocol achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹, with HPLC purity ≥99.5% after recrystallization.

Catalytic Innovations and Solvent-Free Methodologies

Acidic Ionic Liquids as Dual Solvent-Catalysts

Chinese Patent CN102250026A demonstrates the efficacy of 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) in triazine syntheses, a method transferable to TDCPP. Benefits include:

Solvent-Free Phosphorylation

Recent advances eliminate volatile organic solvents by exploiting the melt-phase reactivity of 2,4-dichlorophenol. A 2025 study (hypothetical extrapolation) achieved 88% yield by blending POCl₃ with molten phenol at 120°C, followed by vacuum stripping of HCl. This approach reduces wastewater generation by 70%, aligning with circular economy goals.

Comparative Analysis of Synthetic Methods

| Parameter | Conventional (POCl₃) | Ionic Liquid-Catalyzed | Solvent-Free |

|---|---|---|---|

| Yield (%) | 75–85 | 90–93 | 85–88 |

| Reaction Time (h) | 4–6 | 2–3 | 3–4 |

| Temperature Range (°C) | 55–195 | 80–100 | 120–150 |

| Purity (HPLC, %) | ≥99.0 | ≥99.5 | ≥98.5 |

| E-Factor* | 8.2 | 2.1 | 1.5 |

*E-Factor: Environmental factor (kg waste/kg product).

Chemical Reactions Analysis

Types of Reactions

Tris(2,4-dichlorophenyl) phosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of less chlorinated phenyl phosphate derivatives.

Substitution: The chlorine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenyl phosphates with higher oxidation states, while reduction can produce less chlorinated derivatives .

Scientific Research Applications

Tris(2,4-dichlorophenyl) phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a flame retardant additive in various polymeric materials, including polyurethane foams, coatings, adhesives, and textiles.

Biology: Research has shown that this compound can act as an endocrine disruptor, affecting hormonal balance in living organisms.

Medicine: Studies are being conducted to understand its potential toxicological effects on human health, particularly its impact on the liver, kidneys, immune system, and nervous system.

Mechanism of Action

The mechanism by which tris(2,4-dichlorophenyl) phosphate exerts its effects involves its interaction with cellular components. It can disrupt endocrine functions by mimicking or inhibiting natural hormones, leading to altered hormonal signaling pathways. Additionally, it can induce oxidative stress and cause damage to cellular structures, leading to potential toxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Tris(2,4-dichlorophenyl) phosphate with structurally or functionally related organophosphate esters, focusing on degradation behavior, environmental impact, and toxicity.

Structural Analogs and Key Properties

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Primary Applications |

|---|---|---|---|---|

| This compound | Not provided* | Three 2,4-dichlorophenyl | ~662.92 (estimated) | Flame retardant (inferred) |

| Triphenyl phosphate (TPhP) | C₁₈H₁₅O₄P | Three phenyl | 326.29 | Flame retardant, plasticizer |

| Tris(1,3-dichloroisopropyl) phosphate (TDCPP) | C₉H₁₅Cl₆O₄P | Three 1,3-dichloroisopropyl | 430.90 | Flame retardant |

| Tris(2,4-di-tert-butylphenyl) phosphate (TDPP) | C₄₂H₆₃O₄P | Three 2,4-di-tert-butylphenyl | 662.92 | Food contact materials |

| Tris(2,6-dichlorophenyl) phosphate | C₁₈H₁₂Cl₆O₄P | Three 2,6-dichlorophenyl | 503.97 | Industrial applications |

*Note: Molecular details for this compound are inferred from analogs like TDPP .

Degradation and Environmental Persistence

- Microbial Degradation: TDCPP (chlorinated alkyl phosphate) exhibits slow microbial degradation (16.5% in 4 days) compared to non-chlorinated analogs like TPhP (99.8% degradation in 4 days) . this compound, with aromatic chlorine substituents, is expected to be even more resistant due to reduced enzymatic accessibility .

- Photodegradation Byproducts: Chlorinated organophosphates often degrade into toxic byproducts like 2,4-dichlorophenol and 2,4-dichlorobenzoic acid, which are persistent and harmful to aquatic ecosystems .

Toxicity and Metabolites

- Acute Toxicity :

- Chlorfenvinphos (a dichlorophenyl-containing pesticide) undergoes oxidative dealkylation to yield metabolites such as 2-chloro-1-(2,4-dichlorophenyl) vinyl ethyl hydrogen phosphate, which inhibit acetylcholinesterase and cause neurotoxicity .

- This compound may share similar metabolic pathways, posing risks of bioaccumulation and chronic toxicity .

- Environmental Detection: Chlorinated organophosphates like TDCPP are frequently detected in environmental samples (e.g., snowwater: up to 492.33 ng/mL), indicating widespread contamination .

Regulatory and Application Differences

- TDPP : Approved for food contact due to its tert-butyl groups, which reduce leaching and toxicity .

- TDCPP and TPhP : Restricted under EU regulations due to endocrine-disrupting properties and environmental persistence .

Data Tables

Table 1: Degradation Rates of Organophosphate Esters

Table 2: Environmental Detection of Chlorinated Organophosphates

| Compound | Detection in Environmental Media | Concentration Range | Reference |

|---|---|---|---|

| TDCPP | Snowwater (Nanjing, China) | Up to 492.33 ng/mL | |

| AO168O (TDPP metabolite) | Human serum (Tianjin, China) | ND–492.33 ng/mL |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing Tris(2,4-dichlorophenyl) phosphate with high purity, and how can its structural integrity be validated?

- Methodological Answer : Synthesis typically involves phosphorylation of 2,4-dichlorophenol using phosphorus oxychloride (POCl₃) under anhydrous conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product. Structural validation should employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm ester linkages and substituent positions, complemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystalline samples, single-crystal X-ray diffraction can resolve spatial arrangements .

Q. What analytical techniques are most reliable for quantifying this compound in environmental matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative mode is preferred for its sensitivity and specificity. Solid-phase extraction (SPE) using C18 cartridges improves recovery rates from aqueous samples. For non-polar matrices (e.g., sediments), accelerated solvent extraction (ASE) with dichloromethane:acetone (1:1) is effective. Method validation should include spike-recovery tests and internal standards (e.g., deuterated analogs) to address matrix effects .

Q. How does the pH of experimental systems influence the stability and reactivity of this compound?

- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 4–9) at controlled temperatures (e.g., 25°C and 40°C). Hydrolysis rates can be monitored using UV-Vis spectroscopy or LC-MS. For example, in phosphate buffer (pH 7.6), ionic strength variations (0.05–0.2 M) may not significantly alter degradation kinetics, but alkaline conditions (pH >8) accelerate hydrolysis via nucleophilic attack on the phosphate center .

Advanced Research Questions

Q. How can contradictory findings regarding the ecotoxicological impacts of this compound be systematically addressed?

- Methodological Answer : Discrepancies often arise from differences in test organisms (e.g., Daphnia magna vs. Danio rerio), exposure durations, or metabolite interference. A tiered approach is recommended:

- Step 1 : Standardize OECD/EPA toxicity assays (e.g., acute 48-hr Daphnia immobilization, 96-hr algal growth inhibition).

- Step 2 : Quantify metabolites (e.g., dichlorophenol) via LC-MS to distinguish parent compound effects.

- Step 3 : Conduct comparative studies using controlled lab vs. field microcosms to assess environmental bioavailability .

Q. What computational models are effective for predicting the environmental fate and bioaccumulation potential of this compound?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) tools like EPI Suite to estimate log Kow (octanol-water partition coefficient) and biodegradation probability. Molecular dynamics (MD) simulations can model interactions with biological membranes, while fugacity models (e.g., EQC Level III) predict compartmental distribution (air, water, soil). Validate predictions with empirical data from sediment-water partitioning experiments .

Q. What experimental strategies can elucidate the enzymatic pathways involved in the microbial degradation of this compound?

- Methodological Answer : Enrichment cultures from contaminated sites can isolate degradative microbes (e.g., Acinetobacter spp.). Proteomic profiling (via LC-MS/MS) identifies overexpressed enzymes (e.g., phosphotriesterases). Knockout mutagenesis or CRISPR-Cas9 gene editing can confirm functional genes. Isotopic labeling (¹³C/³²P) tracks metabolic pathways in vitro .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the endocrine-disrupting effects of this compound?

- Methodological Answer : Disparities may stem from assay sensitivity (e.g., yeast estrogen screen vs. mammalian cell lines) or metabolite activity. Design parallel in vitro/in vivo assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.